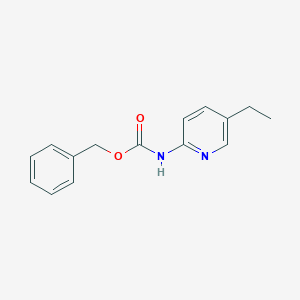

Benzyl (5-ethyl-2-pyridyl)carbamate

Description

Benzyl (5-ethyl-2-pyridyl)carbamate is a carbamate derivative featuring a pyridine ring substituted with an ethyl group at the 5-position and a benzyl carbamate moiety at the 2-position. Below, we compare it with key analogs based on substituent position, heterocyclic core variations, and functional group modifications.

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

benzyl N-(5-ethylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C15H16N2O2/c1-2-12-8-9-14(16-10-12)17-15(18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,16,17,18) |

InChI Key |

OEEUJRUSCNDAAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position on Pyridine Ring

- Structure : Carbamate group at the 4-position of pyridine (vs. 2-position in the target compound).

- Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in THF.

- Key Properties : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions in crystal packing (O⋯O = 3.06 Å), suggesting strong intermolecular forces.

- Implications : Substituent position significantly impacts crystal packing and solubility. The 2-position carbamate in the target compound may alter hydrogen-bonding networks and stability.

Functional Group Modifications

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9) :

- Structure : Boronate ester at the 5-position (vs. ethyl in the target compound).

- Molecular Weight : 357.21 g/mol (higher than the estimated ~256.3 g/mol for the target).

- Key Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry. The ethyl group in the target compound lacks this reactivity but may enhance lipophilicity.

Heterocyclic Core Variations

Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate (CAS 1375069-36-5) :

- Structure : Pyrimidine core with 2,4-dioxo and methyl groups (vs. pyridine in the target).

- This contrasts with the pyridine ring in the target compound, which may exhibit weaker electron-withdrawing effects.

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate (CAS 1220596-13-3) :

- Structure: Methylamino group at the 6-position of pyridine and ethyl linker.

Carbamate Derivatives with Non-Pyridine Cores

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5) :

- Structure: Pyrrolidinone core (similarity score: 0.97).

- Key Properties : The lactam group enables hydrogen bonding and may improve bioavailability. The pyridine core in the target compound offers a distinct electronic profile for metal coordination or aromatic interactions.

Data Tables

Table 1: Structural and Molecular Comparisons

Research Findings and Implications

- Crystallography : The 4-pyridyl analog demonstrates how substituent position dictates crystal packing, suggesting the 5-ethyl-2-pyridyl variant may form less dense lattices due to steric hindrance.

- Reactivity : The boronate ester analog highlights the trade-off between functional group reactivity (boronates) and stability (ethyl groups).

- Biological Interactions: Pyrimidine and pyrrolidinone analogs underscore the importance of heterocyclic core selection in drug design, with pyridine offering a balance of rigidity and electronic versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.